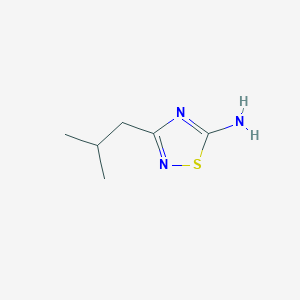

3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine

説明

Systematic Nomenclature and Molecular Descriptors

The compound this compound represents a substituted thiadiazole derivative with specific structural characteristics that define its chemical identity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately describes the substitution pattern on the thiadiazole ring system. Alternative nomenclature includes the designation as 3-isobutyl-1,2,4-thiadiazol-5-amine, reflecting the common naming convention for the 2-methylpropyl substituent. The Chemical Abstracts Service registry number 1153977-87-7 serves as the unique identifier for this compound in chemical databases and literature.

The molecular formula C6H11N3S indicates the presence of six carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 157.24 grams per mole. The structural arrangement features a five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom in the 1,2,4-thiadiazole configuration. The 2-methylpropyl substituent is attached at position 3 of the thiadiazole ring, while an amino group occupies position 5. This substitution pattern creates a specific electronic environment that influences the compound's chemical properties and reactivity.

The International Chemical Identifier key AUJXTNPXLGSBDK-UHFFFAOYSA-N provides a standardized representation of the compound's structure for computational and database applications. The simplified molecular-input line-entry system representation further facilitates structural communication and computational analysis. The compound's heterocyclic nature and specific substitution pattern contribute to its classification as a primary amine derivative of the 1,2,4-thiadiazole system.

Crystallographic and Spectroscopic Analysis

Spectroscopic characterization of thiadiazole derivatives provides critical insights into their structural features and electronic properties. Research on related 1,3,4-thiadiazole compounds has demonstrated the utility of various spectroscopic techniques in elucidating structural characteristics. Infrared spectroscopy typically reveals characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations in the amino group, carbon-hydrogen stretching modes in both aromatic and aliphatic regions, and carbon-nitrogen stretching frequencies that are diagnostic of the thiadiazole ring system. The presence of the 2-methylpropyl substituent introduces additional aliphatic carbon-hydrogen stretching and bending modes that can be distinguished from the heterocyclic framework.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance analysis typically shows characteristic chemical shifts for the amino group protons, the methylene protons connecting the substituent to the ring, and the branched alkyl chain protons of the 2-methylpropyl group. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of the carbon atoms in both the heterocyclic ring and the aliphatic substituent. The chemical shifts provide information about the electron density distribution and can indicate the extent of electronic conjugation within the molecule.

Mass spectrometry offers complementary structural information through fragmentation patterns that reflect the molecular connectivity and stability of different molecular regions. The molecular ion peak provides confirmation of the molecular weight, while fragmentation patterns can reveal the preferred cleavage sites and the relative stability of the thiadiazole ring system compared to the aliphatic substituent. These spectroscopic techniques collectively provide a comprehensive picture of the compound's structural features and electronic properties.

Computational Modeling of Electronic and Steric Properties

Computational studies using density functional theory methods have proven valuable for understanding the electronic properties and structural characteristics of thiadiazole derivatives. Theoretical calculations employing basis sets such as 6-311++G(d,p) provide detailed information about molecular geometry, electronic distribution, and energetic properties. Geometry optimization calculations reveal the preferred conformational arrangements and provide insight into the steric interactions between the 2-methylpropyl substituent and the thiadiazole ring system. The rotational flexibility of the alkyl chain creates multiple possible conformations that can be evaluated through computational analysis.

Frontier molecular orbital analysis provides critical information about the electronic properties that govern chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate the compound's electron-donating and electron-accepting capabilities, respectively. The energy gap between these orbitals provides insight into the compound's electronic stability and potential for charge transfer interactions. Natural bond orbital analysis reveals the hybridization states of individual atoms and quantifies the extent of electron delocalization within the molecule.

Molecular electrostatic potential mapping identifies regions of positive and negative charge distribution, which are crucial for understanding intermolecular interactions and potential binding sites. The amino group typically exhibits regions of negative electrostatic potential due to the lone pair electrons on nitrogen, while the heterocyclic ring system may show varying electrostatic potential depending on the electronic distribution. Computational analysis of non-covalent interactions, including hydrogen bonding and van der Waals interactions, provides insight into the compound's potential for intermolecular association and crystal packing arrangements.

| Computational Property | Typical Range for Thiadiazoles | Analysis Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5 to -7 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Density Functional Theory |

| Energy Gap | 3 to 5 eV | Frontier Molecular Orbital Analysis |

| Dipole Moment | 2 to 6 Debye | Geometry Optimization |

| Molecular Volume | 120 to 180 ų | Computational Geometry |

The computational modeling also extends to analysis of vibrational frequencies, which can be compared with experimental infrared spectroscopy data to validate theoretical calculations. Time-dependent density functional theory calculations provide information about electronic transitions and can predict ultraviolet-visible absorption spectra. These computational approaches collectively provide a comprehensive understanding of the electronic structure and properties that cannot be easily obtained through experimental methods alone.

特性

IUPAC Name |

3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXTNPXLGSBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with isobutyric acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding thiols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical conditions involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

科学的研究の応用

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds featuring the 1,2,4-thiadiazole moiety exhibit significant antibacterial and antifungal properties. For instance, derivatives containing the 2-amino-1,3,4-thiadiazole structure have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The introduction of substituents like methyl groups can enhance these properties.

Anticancer Activity

Compounds derived from thiadiazoles have been investigated for their potential anticancer effects. Studies have highlighted that certain derivatives can inhibit tumor growth through cytostatic mechanisms . The structural modifications of thiadiazole rings can lead to enhanced activity against specific cancer cell lines.

Antiparasitic Applications

Research has also focused on the use of thiadiazole derivatives in treating parasitic infections. For example, compounds similar to 3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that thiadiazoles may serve as lead compounds for developing new antiparasitic agents .

Corrosion Inhibition

Thiadiazole compounds are being explored as corrosion inhibitors in various industrial applications. For instance, studies have demonstrated that 2-amino-5-ethylthio-1,3,4-thiadiazole effectively reduces corrosion rates in acidic environments . The effectiveness of these compounds is attributed to their ability to form protective films on metal surfaces.

Dyes and Pigments

The synthesis of thiadiazole derivatives has led to the development of novel dyes and pigments used in various applications, including textiles and coatings. The unique structural features of these compounds allow for vibrant coloration and stability under different environmental conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activities. Studies indicate that modifications at different positions on the thiadiazole ring can significantly impact their efficacy and selectivity against various targets . For example:

| Substituent Position | Effect on Activity |

|---|---|

| C-5 | Enhances antibacterial properties |

| C-2 | Increases cytotoxicity against cancer cells |

| N-Position | Modulates interaction with biological targets |

Antimicrobial Activity Case Study

A study conducted on a series of 2-amino-1,3,4-thiadiazoles revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against Gram-positive bacteria . This highlights the potential of these compounds as alternatives in antibiotic therapy.

Corrosion Inhibition Case Study

In a practical application study, 2-amino-5-ethylthio-1,3,4-thiadiazole was tested as a corrosion inhibitor in aerated acidic solutions. The results indicated a significant reduction in corrosion rates compared to untreated samples, demonstrating its effectiveness as an industrial corrosion inhibitor .

作用機序

The mechanism of action of 3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are heavily influenced by substituents at position 3. Key structural analogs include:

Key Observations:

生物活性

3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound's unique structural features contribute to its potential applications in pharmaceuticals and agriculture. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its reactivity and biological significance. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives displayed minimum inhibitory concentration (MIC) values lower than standard antibiotics against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | 32.6 | Antibacterial |

| This compound | S. aureus | 28.0 | Antibacterial |

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research. For instance, a recent study highlighted that similar compounds could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The IC50 values for these compounds ranged significantly, indicating varying potency levels depending on structural modifications .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| This compound | LoVo | 23.29 | Inhibition of STAT3 transcription factor |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Transcription Factor Modulation : The compound may interfere with transcription factors like STAT3, impacting gene expression related to proliferation and survival in cancer cells.

- Membrane Disruption : Its lipophilic nature may allow it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- A study published in the International Journal of Molecular Sciences demonstrated that specific thiadiazole derivatives exhibited potent anti-proliferative effects against various cancer cell lines with low toxicity profiles in non-cancerous cells .

- Another research paper highlighted the antimicrobial efficacy of thiadiazole compounds against Salmonella and E. coli, suggesting their potential as alternatives to conventional antibiotics .

Q & A

Q. Table 1. Key Peaks for Structural Confirmation

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiadiazole C5-NH | 11.02–11.13 (s, 1H) | |

| 2-Methylpropyl CH | 1.24–1.34 (m, 6H) | |

| Aromatic protons (if substituted) | 7.47–8.16 (m, 5H) |

Q. Table 2. Comparative Reactivity of Thiadiazole Derivatives

| Substituent | Reaction Yield (%) | LogP | Antimicrobial IC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Methylpropyl | 78–85 | 2.5 | 12.3 (S. aureus) | |

| Phenyl | 82–88 | 3.1 | 8.9 (S. aureus) | |

| Chlorophenyl | 70–76 | 3.4 | 6.5 (S. aureus) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。